molecular formula C8H12F2 B035111 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane CAS No. 110808-51-0

1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane

Cat. No. B035111
CAS RN: 110808-51-0
M. Wt: 146.18 g/mol
InChI Key: QBSQZVNXHABRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane, also known as DFMCC, is a synthetic compound that belongs to the class of cyclopropane derivatives. It has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In materials science, 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been employed as a versatile reagent for the preparation of various compounds.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane is not well understood. However, it is believed to act as an alkylating agent, which can covalently modify DNA and proteins, leading to cell death. 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has also been shown to inhibit the activity of enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been shown to exhibit potent cytotoxicity against various cancer cell lines, including prostate, breast, and lung cancer cells. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In addition, 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and instability under certain conditions.

Future Directions

There are several future directions for the research on 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and tuberculosis. Another direction is to explore its applications in materials science, such as the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane.

Synthesis Methods

1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane can be synthesized using various methods, including the reaction of 1,1-difluoro-2-bromo-2-methylcyclopropane with 1-methylcyclopropylmagnesium bromide, followed by the elimination of magnesium bromide. Another method involves the reaction of 1,1-difluoro-2-methylcyclopropanecarboxylic acid with 1-methylcyclopropylmagnesium bromide, followed by decarboxylation.

properties

CAS RN

110808-51-0

Molecular Formula

C8H12F2

Molecular Weight

146.18 g/mol

IUPAC Name

1,1-difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane

InChI

InChI=1S/C8H12F2/c1-6(3-4-6)7(2)5-8(7,9)10/h3-5H2,1-2H3

InChI Key

QBSQZVNXHABRLF-UHFFFAOYSA-N

SMILES

CC1(CC1)C2(CC2(F)F)C

Canonical SMILES

CC1(CC1)C2(CC2(F)F)C

synonyms

1,1-Bicyclopropyl,2,2-difluoro-1,1-dimethyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.